![molecular formula C20H22N2O6 B12561236 N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine CAS No. 195867-08-4](/img/structure/B12561236.png)
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine is a synthetic dipeptide composed of L-tyrosine and D-alanine, protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine typically involves the following steps:
Protection of L-tyrosine: The hydroxyl group of L-tyrosine is protected using a benzyloxycarbonyl (Cbz) group.
Coupling with D-alanine: The protected L-tyrosine is then coupled with D-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Deprotection: The final step involves the removal of the Cbz group under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine undergoes various chemical reactions, including:
Hydrogenation: Removal of the Cbz protecting group.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of the tyrosine residue.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Coupling Reagents: DCC, DIC, NMM, TEA.
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified tyrosine residues.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine involves its incorporation into peptide chains during synthesis. The benzyloxycarbonyl group protects the amino acid residues, preventing unwanted side reactions. Upon deprotection, the compound can interact with enzymes, receptors, or other molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine is unique due to the presence of both L-tyrosine and D-alanine, which imparts distinct structural and functional properties. The combination of these amino acids allows for specific interactions and applications in peptide synthesis and research.
Propiedades
Número CAS |
195867-08-4 |
|---|---|
Fórmula molecular |
C20H22N2O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)/t13-,17+/m1/s1 |
Clave InChI |
LKRYTYVDKGHSPS-DYVFJYSZSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


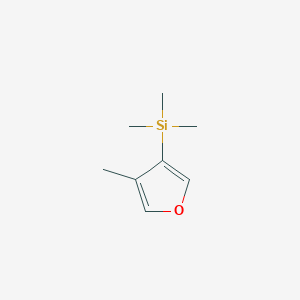
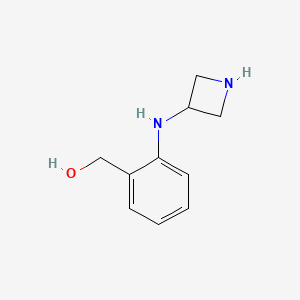
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
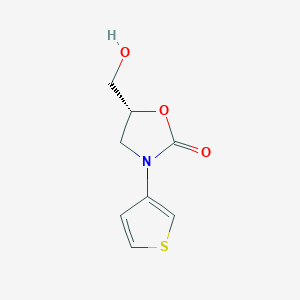

![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
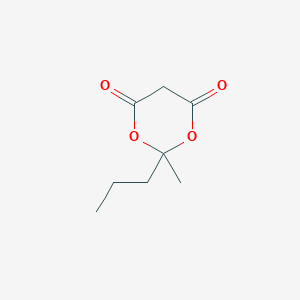
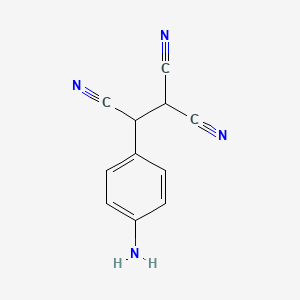
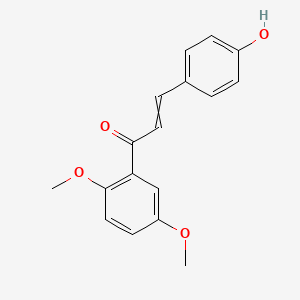
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
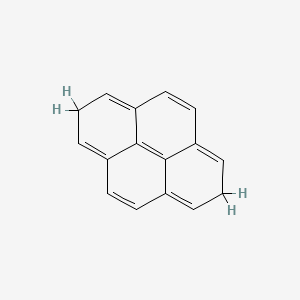
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
